molecular formula C7H10N2O B1435435 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1803597-41-2

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B1435435
CAS No.: 1803597-41-2
M. Wt: 138.17 g/mol
InChI Key: QYVWIEFTVUCTOJ-UHFFFAOYSA-N
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Description

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrrole with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one
  • 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
  • Imidazo[1,2-a]pyridines

Uniqueness

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWIEFTVUCTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=NC=CN12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 2
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 3
Reactant of Route 3
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 4
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 5
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 6
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

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